10-(3,4-dimethylbenzenesulfonyl)-7-(piperidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene
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Description
10-(3,4-dimethylbenzenesulfonyl)-7-(piperidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene is a useful research compound. Its molecular formula is C20H21N5O2S2 and its molecular weight is 427.54. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
This compound interacts with CDK2, a key enzyme involved in cell cycle regulation . The inhibitory activity of this compound against CDK2 has been demonstrated, with IC50 values indicating significant potency .
Cellular Effects
The compound has shown cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It has been observed to alter cell cycle progression and induce apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with CDK2, leading to inhibition of the enzyme’s activity . This results in alterations in cell cycle progression and induction of apoptosis .
Temporal Effects in Laboratory Settings
Over time, the compound has demonstrated stability and continued effectiveness in inhibiting CDK2 in laboratory settings
Metabolic Pathways
Given its interaction with CDK2, it is likely involved in pathways related to cell cycle regulation .
Subcellular Localization
Given its interaction with CDK2, it is likely localized to areas of the cell where CDK2 is present
Properties
IUPAC Name |
10-(3,4-dimethylphenyl)sulfonyl-7-piperidin-1-yl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S2/c1-13-6-7-15(12-14(13)2)29(26,27)20-19-21-18(24-9-4-3-5-10-24)17-16(8-11-28-17)25(19)23-22-20/h6-8,11-12H,3-5,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDYAHPBIPJVLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCCCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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